N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes two pyrazole rings, a piperidine ring, and a methanesulfonyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves multiple steps, including the formation of pyrazole rings and the introduction of the piperidine and methanesulfonyl groups. One common synthetic route starts with the preparation of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the corresponding amide. This intermediate undergoes further reactions to introduce the piperidine and methanesulfonyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, reduction, esterification, and condensation, with careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives .
Scientific Research Applications
N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYLAMINE: A related compound with similar pyrazole rings but different functional groups.
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3S/c1-4-23-13(2)15(9-19-23)11-21-12-16(10-18-21)20-17(24)14-5-7-22(8-6-14)27(3,25)26/h9-10,12,14H,4-8,11H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHPUMIIUVLSRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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